molecular formula C8H10N2O3 B14352510 2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one CAS No. 90252-94-1

2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one

Katalognummer: B14352510
CAS-Nummer: 90252-94-1
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: LSXUIIYTBDZLMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one is a chemical compound with the molecular formula C8H10N2O3 It is known for its unique structure, which includes two hydroxyimino groups attached to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted cyclohexene derivatives .

Wissenschaftliche Forschungsanwendungen

2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one involves its interaction with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Bis(hydroxyimino)cyclohexan-1-one
  • 2,6-Diisonitrosocyclohexanone
  • 2,6-Dioximinocyclohexanone

Uniqueness

2,6-Bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one is unique due to its specific substitution pattern and the presence of two hydroxyimino groups. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds .

Eigenschaften

CAS-Nummer

90252-94-1

Molekularformel

C8H10N2O3

Molekulargewicht

182.18 g/mol

IUPAC-Name

2,6-bis(hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one

InChI

InChI=1S/C8H10N2O3/c1-8(2)4-3-5(9-12)6(11)7(8)10-13/h3-4,12-13H,1-2H3

InChI-Schlüssel

LSXUIIYTBDZLMB-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC(=NO)C(=O)C1=NO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.